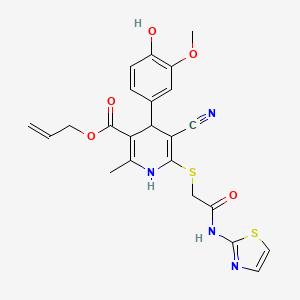

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Description

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a structurally complex molecule featuring a 1,4-dihydropyridine (DHP) core. This scaffold is substituted with a cyano group at position 5, a 4-hydroxy-3-methoxyphenyl group at position 4, and a methyl group at position 2. The compound’s unique combination of functional groups—including the thiazole ring, phenolic hydroxyl, and methoxy substituents—suggests multifunctional biological activity, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name |

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2/c1-4-8-32-22(30)19-13(2)26-21(34-12-18(29)27-23-25-7-9-33-23)15(11-24)20(19)14-5-6-16(28)17(10-14)31-3/h4-7,9-10,20,26,28H,1,8,12H2,2-3H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNWJFDMGZXHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 505.59 g/mol. The presence of functional groups such as a cyano group, hydroxy group, methoxy group, and thiazole moiety enhances its reactivity and biological potential. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Dihydropyridine Core | Central structure providing calcium channel blocker activity |

| Cyano Group | Potential for enhanced reactivity and biological activity |

| Hydroxy Group | Increases polarity and solubility |

| Methoxy Group | Modifies electronic properties |

| Thiazole Moiety | Associated with various pharmacological effects |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Calcium Channel Modulation : The compound is structurally similar to known calcium channel blockers like nifedipine, suggesting it may modulate voltage-gated calcium channels. This interaction can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular applications.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. The thiazole moiety is known for its efficacy against bacterial strains, which could be further explored in this compound .

- Anticancer Properties : Similar dihydropyridine derivatives have shown promise in anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. Investigations into the specific anticancer effects of this compound are warranted .

Mechanistic Insights

The mechanism of action for this compound likely involves:

- Inhibition of Calcium Channels : By blocking calcium influx into cells, the compound may prevent excessive contraction in vascular smooth muscle.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.

Case Studies

Recent studies have evaluated the biological activity of related compounds that provide insights into the potential effects of Allyl 5-cyano derivatives:

- Antimalarial Activity : A series of thiazole derivatives demonstrated significant antimalarial effects against Plasmodium falciparum. Modifications to the thiazole ring structure were crucial for enhancing potency while minimizing cytotoxicity .

- Anticancer Studies : Research on similar dihydropyridine compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with structural similarities exhibited IC50 values indicating effective inhibition of cancer cell lines .

Comparison with Similar Compounds

Dihydropyridine Derivatives

The DHP core is shared with calcium channel blockers like nifedipine. However, the target compound’s thioether-thiazole substituent distinguishes it from classical DHPs, which typically feature nitro or ester groups. This modification may confer unique binding interactions with enzymes or receptors. For example, halogenated DHP derivatives with extended alkyl chains exhibit enhanced hydrophobic interactions with enzyme active sites (e.g., InhA in Mycobacterium tuberculosis), but the target compound’s thiazole moiety could enable hydrogen bonding or π-π stacking .

Thiazole-Containing Compounds

Thiazole rings are present in antimicrobial agents (e.g., sulfathiazole) and protease inhibitors. The compound’s 2-oxo-2-(thiazol-2-ylamino)ethyl group parallels thiosemicarbazone derivatives (e.g., those synthesized from thiosemicarbazides in ), which inhibit bacterial growth via metal chelation. However, the target compound’s integration into a DHP framework may alter its mechanism of action, such as targeting cysteine proteases like papain .

Pyridine-Based Antimicrobials

Pyridine carboxamides (e.g., macrocyclic derivatives from ) exhibit broad-spectrum antimicrobial activity. Unlike these compounds, the target molecule’s DHP core and allyl ester may improve membrane permeability, as seen in prodrugs. However, its larger molecular weight (~500 g/mol) could challenge compliance with Lipinski’s rule of five, unlike simpler pyridylimidazo[1,5-a]pyridine derivatives (e.g., compound 3a in ), which are proposed as prodrugs due to favorable pharmacokinetics .

Enzyme Inhibition

1-Substituted pyridylimidazo[1,5-a]pyridine derivatives () inhibit papain with Ki values of 13.75–99.30 mM. However, its rigid DHP core might reduce conformational flexibility, limiting cavity penetration compared to oxadiazole derivatives, which form hydrogen bonds with NADH in enzyme active sites .

Antimicrobial Efficacy

Thiazolidinones () and pyridine carboxamides () show MIC50 values of 0.6–1.4 mg/mL against Gram-positive and Gram-negative bacteria. The target compound’s methoxyphenyl and cyano groups could enhance Gram-positive activity, similar to 3a (MIC50 = 0.6 mg/mL), but its solubility may be a limiting factor compared to hydrophilic carboxamides .

Data Tables

Table 1. Structural and Functional Comparison

| Compound Class | Core Structure | Key Substituents | Biological Target |

|---|---|---|---|

| Target Compound | 1,4-DHP | Thioether-thiazole, allyl ester | Enzymes, bacteria |

| Pyridylimidazo[1,5-a]pyridines | Imidazo[1,5-a]pyridine | Pyridyl, hydroxyphenyl | Papain, bacteria |

| Thiazolidinones | Thiazolidinone | Arylidenehydrazono, hydroxyphenyl | Bacteria |

| Pyridine Carboxamides | Pyridine | Macrocyclic/linear carboxamide, thiophene | Bacteria, fungi |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. For example, thiazole-containing intermediates (e.g., thiosemicarbazide derivatives) are synthesized via reflux in DMF-acetic acid mixtures, followed by recrystallization . Allylation steps may employ base-catalyzed reactions with allyl bromide under controlled reflux conditions, similar to protocols used for structurally analogous pyridine-thiazolidinone hybrids . Key parameters include solvent polarity, temperature, and stoichiometric ratios of reactants.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Comprehensive analytical characterization is critical:

- Spectral Analysis : Use -NMR and -NMR to confirm substitution patterns and stereochemistry, referencing spectral libraries for thiazole and dihydropyridine moieties .

- Chromatography : HPLC or LC-MS with reverse-phase columns (C18) and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to assess purity (>95%) .

- Elemental Analysis : Verify empirical formulas via combustion analysis (±0.4% tolerance) .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as cyclization or thiol-thione tautomerism. Transition-state analysis identifies energy barriers, while molecular dynamics simulations predict solvent effects . Computational workflows (e.g., ICReDD’s reaction path search methods) integrate experimental data to refine mechanistic hypotheses .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:

- Factors : Temperature (60–100°C), solvent (DMF vs. ethanol), reaction time (2–6 h).

- Response Variables : Yield, purity, byproduct formation.

- Analysis : Use ANOVA to identify significant factors and surface-response models to optimize conditions . Central composite designs further refine optimal parameters .

Q. How should researchers resolve contradictions in spectral data between batches?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : Thiol-thione equilibria in thiazole derivatives can shift under varying pH or solvent polarity, altering NMR signals. Use deuterated solvents with controlled pH buffers for consistency .

- Crystallization Artifacts : Recrystallization solvents (e.g., DMF vs. ethanol) may trap polymorphs. Compare PXRD patterns to reference data .

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., incomplete allylation intermediates) .

Q. What reactor design principles apply to scaling up this compound’s synthesis?

- Methodological Answer :

- Batch vs. Flow Reactors : For exothermic steps (e.g., cyclization), continuous flow reactors improve heat transfer and reduce side reactions .

- Separation Technologies : Membrane filtration (CRDC subclass RDF2050104) isolates intermediates, while centrifugal partition chromatography purifies enantiomers .

- Process Control : Real-time PAT (Process Analytical Technology) monitors reaction progress via in-line FTIR or Raman spectroscopy .

Q. What strategies address solubility and formulation challenges for pharmacological testing?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, nanoemulsions (e.g., Tween-80/PEG-400) enhance bioavailability .

- Solid Dispersion : Spray-drying with hydrophilic polymers (e.g., PVP-K30) improves dissolution rates .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytically labile groups (e.g., ester linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.